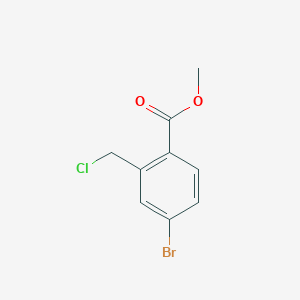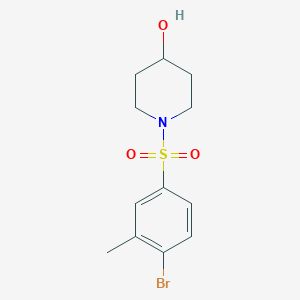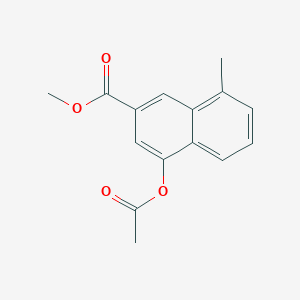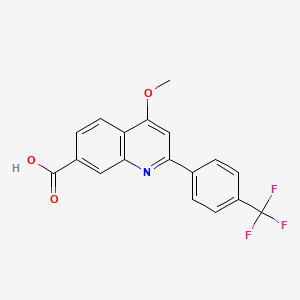
4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boronic acids as reagents . The reaction conditions are generally mild, and the process is known for its high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学研究应用
4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: Used in similar synthetic applications but lacks the quinoline structure.
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in its overall structure.
Quinoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-Methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylic acid is unique due to its combination of the quinoline core with methoxy and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C18H12F3NO3 |
|---|---|
分子量 |
347.3 g/mol |
IUPAC 名称 |
4-methoxy-2-[4-(trifluoromethyl)phenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO3/c1-25-16-9-14(10-2-5-12(6-3-10)18(19,20)21)22-15-8-11(17(23)24)4-7-13(15)16/h2-9H,1H3,(H,23,24) |
InChI 键 |
OKFWNFAMSIVNPN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC2=C1C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
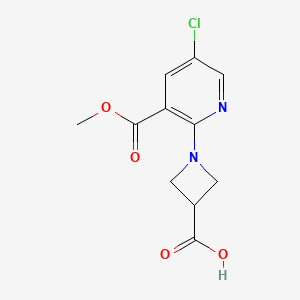


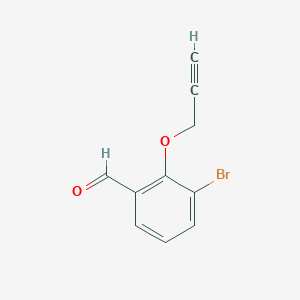

![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
![Benzenamine, 4-[[2-chloro-4-[(4-methyl-2-nitrophenyl)azo]phenyl]azo]-2-methyl-](/img/structure/B13932005.png)
